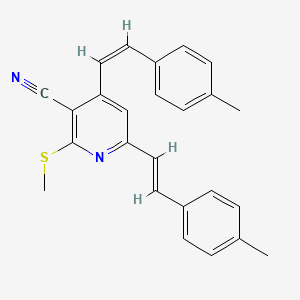
4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile is a useful research compound. Its molecular formula is C25H22N2S and its molecular weight is 382.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
- Molecular Formula : C25H22N2S
- Molecular Weight : 382.53 g/mol
- CAS Number : 303985-25-3
The compound features a nicotinonitrile backbone with two methylstyryl groups and a methylsulfanyl substituent, contributing to its lipophilicity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to various diseases.
- Mechanism : The compound may scavenge free radicals, reducing oxidative damage to cellular components.
- Study Findings : In vitro assays demonstrated that derivatives of the compound showed notable inhibition of reactive oxygen species (ROS) production, suggesting strong antioxidant potential.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains.
- Tested Strains : Common pathogens such as Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents.
Anticancer Activity
The anticancer properties of this compound have garnered attention in recent studies.
- Cell Lines Tested : Various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
- Mechanism of Action : Preliminary studies indicate that the compound induces apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways.
- Case Study : A study demonstrated that treatment with the compound led to significant reductions in cell viability in MCF-7 cells, with IC50 values indicating potent anticancer activity.
Data Summary
| Biological Activity | Assessed Property | Results |
|---|---|---|
| Antioxidant | ROS Scavenging | Significant inhibition observed |
| Antibacterial | MIC against S. aureus | Comparable to standard antibiotics |
| Anticancer | Cell viability in MCF-7 | IC50 values indicate potent activity |
Case Studies and Research Findings
- Antioxidant Study : A comparative analysis of various derivatives showed that modifications at the methylsulfanyl position enhanced antioxidant capacity significantly compared to unsubstituted analogs.
- Antibacterial Evaluation : A series of tests conducted on clinical isolates revealed that the compound's structural characteristics contribute to its broad-spectrum antibacterial activity.
- Anticancer Mechanism Exploration : Detailed mechanistic studies indicated that the compound's ability to induce apoptosis is mediated by increased ROS levels and subsequent activation of apoptotic pathways.
属性
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S/c1-18-4-8-20(9-5-18)12-14-22-16-23(27-25(28-3)24(22)17-26)15-13-21-10-6-19(2)7-11-21/h4-16H,1-3H3/b14-12-,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXHPYFLWAMIF-PMJBJKLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SC)C=CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SC)/C=C/C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














